molecular formula C10H9ClN4O B8472421 6-Chloro-2-methyl-4-(pyridin-2-ylamino)pyridazin-3(2H)-one

6-Chloro-2-methyl-4-(pyridin-2-ylamino)pyridazin-3(2H)-one

Cat. No. B8472421
M. Wt: 236.66 g/mol
InChI Key: OAMGBBQVYBRDBZ-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-4-(pyridin-2-ylamino)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H9ClN4O and its molecular weight is 236.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-methyl-4-(pyridin-2-ylamino)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-methyl-4-(pyridin-2-ylamino)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-2-methyl-4-(pyridin-2-ylamino)pyridazin-3(2H)-one

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

6-chloro-2-methyl-4-(pyridin-2-ylamino)pyridazin-3-one

InChI

InChI=1S/C10H9ClN4O/c1-15-10(16)7(6-8(11)14-15)13-9-4-2-3-5-12-9/h2-6H,1H3,(H,12,13)

InChI Key

OAMGBBQVYBRDBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC(=N1)Cl)NC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL three-neck round-bottomed flask equipped with a reflux condenser, magnetic stirrer and nitrogen inlet was charged with 2-aminopyridine (500 mg, 5.31 mmol), 103a (1.19 g, 5.31 mmol), cesium carbonate (5.19 g, 15.9 mmol), and 1,4-dioxane (75 mL). After bubbling nitrogen through the resulting suspension for 30 min, Xantphos (261 mg, 0.451 mmol) and tris(dibenzylideneacetone)dipalladium(0) (243 mg, 0.266 mmol) were added, and the reaction mixture was heated at reflux for 3 h. After this time, the mixture was cooled to room temperature and diluted with ethyl acetate (350 mL) and water (40 mL). The organic layer was separated, and the aqueous layer was extracted with a 20% (v/v) solution of methanol in methylene chloride (3×100 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The residue was triturated with methanol (30 mL) to afford a 92% yield (1.16 g) of 104a as an off-white solid: mp 201-202° C.; 1H NMR (300 MHz, DMSO-d6) δ 9.64 (s, 1H), 8.38 (m, 2H), 7.75 (m, 1H), 7.54 (d, 1H, J=8.1 Hz), 7.03 (m, 1H), 3.67 (s, 3H); MS (ESI+) m/z 237.0 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
243 mg
Type
catalyst
Reaction Step Three
Quantity
261 mg
Type
catalyst
Reaction Step Three
Name
Yield
92%

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